molecular formula C10H16ClN3 B13297843 4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13297843
M. Wt: 213.71 g/mol
InChI Key: DBLMCFYTBVFILX-UHFFFAOYSA-N
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Description

4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . This compound is characterized by the presence of a chloro group, an ethylcyclobutyl group, and a pyrazolamine structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Ethylcyclobutyl Group: The ethylcyclobutyl group is introduced via a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro group and the pyrazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure with different substituents.

    4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: Contains a chloro group and a pyrazole-like structure.

Uniqueness

4-Chloro-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylcyclobutyl group differentiates it from other pyrazole derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

4-chloro-1-[(1-ethylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H16ClN3/c1-2-10(4-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13)

InChI Key

DBLMCFYTBVFILX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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